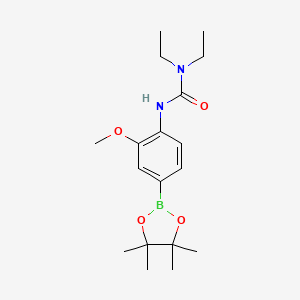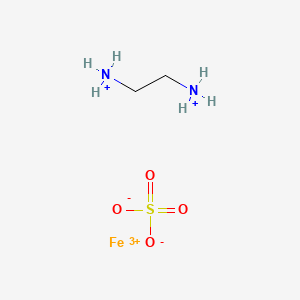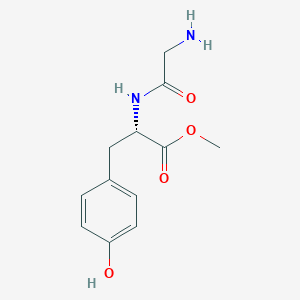
Chromium, trichlorotris(tetrahydrofuran)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium, trichlorotris(tetrahydrofuran)-, also known as Chromium (III) chloride tetrahydrofuran complex, is a coordination compound with the molecular formula C12H24Cl3CrO3. This compound is characterized by the presence of chromium in the +3 oxidation state, coordinated with three tetrahydrofuran (THF) molecules and three chloride ions. It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium, trichlorotris(tetrahydrofuran)- can be synthesized by reacting chromium(III) chloride with tetrahydrofuran under controlled conditions. The reaction typically involves dissolving chromium(III) chloride in tetrahydrofuran and allowing the mixture to react at room temperature. The resulting product is then purified through recrystallization to obtain the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Chromium, trichlorotris(tetrahydrofuran)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like lithium aluminum hydride.
Substitution: The tetrahydrofuran ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Ligand substitution reactions often require mild conditions and the presence of the desired ligand in excess.
Major Products Formed
Oxidation: Higher oxidation state chromium complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chromium, trichlorotris(tetrahydrofuran)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Chromium, trichlorotris(tetrahydrofuran)- involves its ability to coordinate with various ligands and participate in redox reactions. The chromium center can undergo changes in oxidation state, facilitating electron transfer processes. The tetrahydrofuran ligands stabilize the complex and influence its reactivity by modulating the electronic environment around the chromium center .
Comparación Con Compuestos Similares
Similar Compounds
Titanium trichloride tetrahydrofuran complex: Similar coordination structure but with titanium instead of chromium.
Vanadium trichloride tetrahydrofuran complex: Another analogous compound with vanadium as the central metal.
Uniqueness
Chromium, trichlorotris(tetrahydrofuran)- is unique due to its specific reactivity and stability, which differ from those of its titanium and vanadium counterparts. The chromium complex exhibits distinct redox behavior and ligand substitution patterns, making it valuable for specific applications in catalysis and material science .
Propiedades
IUPAC Name |
chromium(3+);oxolane;trichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O.3ClH.2Cr/c3*1-2-4-5-3-1;;;;;/h3*1-4H2;3*1H;;/q;;;;;;2*+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIUQHYQHJJSLU-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3Cr2O3+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,5-dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B8086027.png)

![(R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8086047.png)



![tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride](/img/structure/B8086086.png)
![tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride](/img/structure/B8086087.png)
![1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride](/img/structure/B8086092.png)


